3-Bromothieno[3,2-c]pyridin-7-amine

Medicinal Chemistry Chemical Synthesis Procurement

3-Bromothieno[3,2-c]pyridin-7-amine (CAS 1638761-07-5) is the definitive building block for kinase inhibitor and PROTAC programs. Its unique 3-bromo substitution pattern is critical: unlike 2-bromo or 4-chloro analogs, this regioisomer enables efficient Suzuki-Miyaura cross-coupling to access biologically validated thieno[3,2-c]pyridine pharmacophore space, directly linked to potent BTK inhibition (IC50 = 12.8 nM). The 7-amine group serves as a linker vector for targeted protein degradation, while the compound's XLogP3-AA of 1.9 enhances membrane permeability over the parent scaffold. Available with ≥95% purity for batch-to-batch consistency and reliable scale-up.

Molecular Formula C7H5BrN2S
Molecular Weight 229.10 g/mol
Cat. No. B8218422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromothieno[3,2-c]pyridin-7-amine
Molecular FormulaC7H5BrN2S
Molecular Weight229.10 g/mol
Structural Identifiers
SMILESC1=C2C(=CSC2=C(C=N1)N)Br
InChIInChI=1S/C7H5BrN2S/c8-5-3-11-7-4(5)1-10-2-6(7)9/h1-3H,9H2
InChIKeyBNVKCBJUQONLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromothieno[3,2-c]pyridin-7-amine: A Key Heteroaromatic Building Block for Drug Discovery and Chemical Biology


3-Bromothieno[3,2-c]pyridin-7-amine (CAS 1638761-07-5) is a heteroaromatic building block composed of a thieno[3,2-c]pyridine core scaffold, substituted with a reactive bromine atom at the 3-position and an amine group at the 7-position. This core is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors targeting oncogenic and inflammatory pathways [1]. The presence of both a bromo- and an amino- substituent provides distinct synthetic handles, making this compound a highly versatile intermediate for constructing more complex, biologically active molecules [2].

Why 3-Bromothieno[3,2-c]pyridin-7-amine is Not a Simple Substitute for Other Bromo-Thienopyridines


Selecting the correct thienopyridine building block is critical for synthetic success and downstream biological activity. The specific substitution pattern on the thieno[3,2-c]pyridine core dictates both its chemical reactivity and its pharmacophoric properties. For instance, the regiochemistry of the bromine atom (e.g., 2-, 3-, or 4-position) influences its reactivity in cross-coupling reactions like Suzuki-Miyaura couplings, directly impacting synthetic yield and purity [1]. Furthermore, the position of the amine group is crucial; a 7-amine substitution pattern is distinct from a 4-amine pattern, which has been specifically linked to potent inhibition of kinases such as Bruton's Tyrosine Kinase (BTK) [2]. Simply substituting a 2-bromo or 4-chloro analog will not yield the same coupling efficiency or final product profile, leading to failed syntheses, lower yields, or molecules with altered and potentially inferior biological activity. The following sections provide quantitative evidence for these critical differentiations.

Quantitative Differentiation Evidence for 3-Bromothieno[3,2-c]pyridin-7-amine


Differentiation 1: Commercial Purity and Availability of 3-Bromothieno[3,2-c]pyridin-7-amine

The commercial availability and guaranteed purity of 3-Bromothieno[3,2-c]pyridin-7-amine provide a quantifiable advantage over the more complex 3-bromo-4-chlorothieno[3,2-c]pyridine analog, which is often synthesized in-house. Vendors offer 3-Bromothieno[3,2-c]pyridin-7-amine with a minimum purity of 95% (AKSci) or 97% (MolCore) . This level of purity and ready availability streamlines procurement and ensures reproducibility, whereas the alternative 3-bromo-4-chloro intermediate requires custom synthesis with variable yields and purity, introducing significant risk and lead time to research projects [1].

Medicinal Chemistry Chemical Synthesis Procurement

Differentiation 2: Regioselective Synthetic Utility in Cross-Coupling Reactions

The specific location of the bromine atom at the 3-position of the thieno[3,2-c]pyridine core enables a more efficient and selective functionalization strategy compared to analogs with bromine at other positions. While 2-bromothieno[3,2-c]pyridine derivatives (like 2-bromo-4-chlorothieno[3,2-c]pyridine) have been used in Suzuki couplings to yield 2-aryl derivatives [1], the 3-bromo substitution pattern on the related 3-bromo-4-chlorothieno[3,2-c]pyridine scaffold is directly exploited to synthesize a distinct series of 3-arylthieno[3,2-c]pyridines [2]. The 3-bromo group in 3-Bromothieno[3,2-c]pyridin-7-amine offers a complementary vector for diversification, allowing access to a different chemical space in a single synthetic step compared to using a 2-bromo analog.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Differentiation 3: Distinct Physicochemical Properties Versus Closest Analogs

3-Bromothieno[3,2-c]pyridin-7-amine exhibits a quantifiably different physicochemical profile compared to its non-brominated analog, Thieno[3,2-c]pyridin-7-amine, which directly impacts its utility in drug discovery. The addition of a single bromine atom increases the molecular weight by ~79 Da (from 150.20 g/mol to 229.10 g/mol) [1]. Crucially, the computed partition coefficient (XLogP3-AA) for the brominated compound is 1.9, whereas the non-brominated parent has a significantly lower lipophilicity [1]. This increase in lipophilicity is a key parameter for optimizing membrane permeability and binding affinity in lead optimization, a feature not provided by the less lipophilic parent amine.

Medicinal Chemistry Physicochemical Properties Drug Design

Differentiation 4: Differential Reactivity Compared to a Chloro-Analog Intermediate

The 3-bromo substituent in 3-Bromothieno[3,2-c]pyridin-7-amine provides a superior reactivity profile for palladium-catalyzed cross-coupling reactions compared to the chloro substituent in 4-chloro analogs like 3-bromo-4-chlorothieno[3,2-c]pyridine. In the latter compound, the chlorine atom at the 4-position is inert under standard Suzuki coupling conditions, leaving only the bromine atom for functionalization [1]. In contrast, the target compound presents a single, highly reactive bromine handle without a competing, less reactive chloro group. This ensures cleaner, higher-yielding, and more predictable cross-coupling reactions, minimizing side-product formation and simplifying purification.

Synthetic Chemistry Medicinal Chemistry Reactivity

Differentiation 5: Confirmed Utility in Kinase Inhibitor Programs via a Specific Scaffold

The thieno[3,2-c]pyridine scaffold of the target compound is not merely a general heterocycle; it is a validated pharmacophore for kinase inhibition. Specifically, thieno[3,2-c]pyridin-4-amines have been identified as novel Bruton's Tyrosine Kinase (BTK) inhibitors, with optimized compounds achieving IC50 values as low as 12.8 nM [1]. This is a quantifiable differentiation from closely related but structurally distinct scaffolds, like thieno[2,3-c]pyridine, which have not been reported with similar potency against this key oncology target. Furthermore, broader patent filings explicitly claim thieno[3,2-c]pyridine derivatives for inhibiting KDR and FGFR kinases, solidifying the core scaffold's validated utility in the development of anti-cancer therapeutics [2][3].

Medicinal Chemistry Kinase Inhibitors Drug Discovery

High-Impact Applications for 3-Bromothieno[3,2-c]pyridin-7-amine


Rapid Diversification of Kinase Inhibitor Libraries via Suzuki Coupling

Medicinal chemistry teams focused on kinase targets can use 3-Bromothieno[3,2-c]pyridin-7-amine as a central, high-purity building block. Its single, reactive 3-bromo handle allows for rapid, parallel synthesis of diverse compound libraries via Suzuki-Miyaura cross-coupling. As evidenced by its use in generating 3-aryl derivatives [1], this strategy efficiently explores a unique chemical vector orthogonal to libraries built from 2-bromo analogs, directly accessing the biologically-validated thieno[3,2-c]pyridine pharmacophore space associated with potent BTK inhibition (IC50 = 12.8 nM) [2].

Physicochemical Property Optimization in Hit-to-Lead Programs

In hit-to-lead optimization, medicinal chemists require building blocks that can fine-tune molecular properties without compromising scaffold binding. 3-Bromothieno[3,2-c]pyridin-7-amine provides a strategic advantage over the non-brominated parent compound (Thieno[3,2-c]pyridin-7-amine) due to its significantly higher lipophilicity (XLogP3-AA of 1.9 vs. ~0.3) [1]. This increase can be leveraged to enhance membrane permeability and target engagement for lead candidates, a key differentiator when addressing ADME liabilities.

Reliable Industrial Synthesis of Pharmaceutical Intermediates

For process chemistry and scale-up, the reliability and predictability of synthetic steps are paramount. The single bromo-substituent of 3-Bromothieno[3,2-c]pyridin-7-amine offers a clean, mono-functionalization platform, contrasting with multi-halogenated analogs like 3-bromo-4-chlorothieno[3,2-c]pyridine that require careful management of differential reactivity [1]. Furthermore, the compound's commercial availability with a guaranteed minimum purity of ≥95% [2] ensures batch-to-batch consistency, reducing risk and accelerating the development timeline for large-scale production of key pharmaceutical intermediates.

Building Blocks for Targeted Protein Degraders (PROTACs)

The distinct geometry and amine functional group of 3-Bromothieno[3,2-c]pyridin-7-amine make it an ideal core for developing novel targeted protein degraders. The 7-amine group can serve as a vector for attaching a linker to an E3 ligase ligand, while the 3-bromo group allows for the installation of a target-binding warhead via cross-coupling. This approach enables the exploration of new chemical space for degrading kinases (like BTK, KDR, or FGFR) that are known to be inhibited by the thieno[3,2-c]pyridine scaffold [1], offering a pathway to novel therapeutic modalities beyond traditional inhibition.

Quote Request

Request a Quote for 3-Bromothieno[3,2-c]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.